BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic data for 2-Allylbenzaldehyde
(NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Allylbenzaldehyde

Cat. No.: B1595089

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Allylbenzaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential spectroscopic data required for
the unequivocal identification and characterization of 2-Allylbenzaldehyde (C10H100).
Designed for researchers, chemists, and quality control professionals, this document
synthesizes predictive data based on established spectroscopic principles and analyses of
structurally analogous compounds. We will delve into the interpretation of Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both field-
proven insights and standardized protocols for data acquisition.

Molecular Properties and Structure

2-Allylbenzaldehyde is an aromatic aldehyde featuring an allyl group substituted at the ortho
position of the benzaldehyde core. This unique structure gives rise to a distinct spectroscopic
fingerprint, crucial for its identification and differentiation from isomers.

Table 1: Physicochemical Properties of 2-Allylbenzaldehyde
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Property Value Reference

Molecular Formula C10H100 [1][2]

Molecular Weight 146.19 g/mol [1]
2-(prop-2-en-1-

IUPAC Name [1][2]
yl)benzaldehyde

| CAS Number | 62708-42-3 [[1][2] |

Below is the chemical structure of 2-Allylbenzaldehyde, illustrating the numbering convention
used for spectral assignments in this guide.

Caption: Molecular structure of 2-Allylbenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. While complete, published experimental spectra for 2-Allylbenzaldehyde
are not readily available, we can accurately predict the chemical shifts and coupling patterns
based on established principles and data from analogous structures.[3]

'H NMR (Proton NMR) Spectroscopy

The *H NMR spectrum provides information about the chemical environment and connectivity
of hydrogen atoms. The predicted spectrum for 2-Allylbenzaldehyde would exhibit distinct
signals for the aldehyde, aromatic, and allyl protons.

Table 2: Predicted 'H NMR Data for 2-Allylbenzaldehyde (in CDCls, 400 MHz)
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Chemical Shift

Multiplicity
(3, ppm)

~10.2 Singlet (s)

Integration

1H

Assignment

-CHO

Rationale

The aldehyde
proton is
highly
deshielded by
the adjacent
carbonyl
group and
shows no
coupling to
other protons.

[4]

~7.8-7.9 Doublet (d)

1H

Ar-H (ortho to
CHO)

Aromatic proton
deshielded by
the anisotropic
effect of the

aldehyde group.

~7.3-7.6 Multiplet (m)

3H

Ar-H (remaining)

Overlapping
signals for the
remaining three

aromatic protons.

~5.9-6.1 Multiplet (m)

1H

-CH=CH:z

The internal vinyl
proton of the allyl
group, split by
both the terminal
vinyl and allylic

protons.
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Chemical Shift

Multiplicity Integration Assignment Rationale
(3, ppm)

The two terminal
vinyl protons,
which are
~5.0-5.2 Multiplet (m) 2H -CH=CHz2 diastereotopic
and couple to the
internal vinyl

proton.

| ~3.5 | Doublet (d) | 2H | Ar-CH2-CH | The allylic protons adjacent to the aromatic ring,
deshielded and coupled to the internal vinyl proton. |

3C NMR (Carbon-13 NMR) Spectroscopy

The 13C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and
provides information about their electronic environment.

Table 3: Predicted 3C NMR Data for 2-Allylbenzaldehyde (in CDCls, 100 MHZz)
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Chemical Shift (6, ppm) Assignment Rationale

The carbonyl carbon is
significantly deshielded
~192.5 C=0 and appears far downfield,
a characteristic feature of
aldehydes.[5]

Quaternary aromatic carbon

~137.0 Ar-C-CH2
attached to the allyl group.
The internal sp? carbon of the
~136.5 -CH=CH:
allyl group.
Quaternary aromatic carbon
~135.0 Ar-C-CHO attached to the aldehyde
group.
~133-134 Ar-CH Aromatic methine carbons.
~126-131 Ar-CH Aromatic methine carbons.
The terminal sp? carbon of the
~116.5 -CH=CH:

allyl group.

| ~35.5 | Ar-CH2- | The sp? allylic carbon, appearing in the aliphatic region. |

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-15 mg of purified 2-Allylbenzaldehyde in
0.7 mL of a deuterated solvent (e.g., CDCI3) in a standard 5 mm NMR tube.

 Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or greater) for optimal
resolution and sensitivity.

e 1H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key
parameters include a 30-45° pulse angle, an acquisition time of 3-4 seconds, and a
relaxation delay of 2-5 seconds. A sufficient number of scans (typically 8 to 16) should be
averaged to achieve a high signal-to-noise ratio.
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e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g.,
zgpg30). A larger number of scans (e.g., 1024 or more) will be necessary due to the low
natural abundance of the 13C isotope.

o Data Processing: Process the raw Free Induction Decay (FID) data by applying Fourier
transformation, phase correction, and baseline correction. Reference the chemical shifts to
the residual solvent peak (CDCls: d 7.26 ppm for *H, & 77.16 ppm for 13C) or an internal
standard like tetramethylsilane (TMS).[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-
Allylbenzaldehyde is dominated by absorptions from the aldehyde and allyl groups, as well as
the aromatic ring.

Table 4: Expected Characteristic IR Absorption Bands for 2-Allylbenzaldehyde

Wavenumber . ) . Functional
Intensity Vibration Reference
(cm™?) Group
=C-H
~3080 Medium C-H Stretch (Aromatic & [6]
Vinyl)
. C-H Stretch
~2820 & ~2720 Medium, Sharp ) Aldehyde (-CHO) [7][8]
(Fermi Doublet)
~1705 Strong, Sharp C=0 Stretch Aldehyde [718]
~1645 Medium C=C Stretch Alkene (Allyl)
~1600 & ~1450 Medium-Strong C=C Stretch Aromatic Ring [6]
C-H Bend (Out- ]
~990 & ~915 Strong -CH=CHz2 (Vinyl)

of-plane)

~750 | Strong | C-H Bend (Out-of-plane) | 1,2-disubstituted (ortho) Aromatic | |
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The presence of a strong, sharp peak around 1705 cm~1 is highly indicative of an aromatic
aldehyde.[8] This, combined with the characteristic Fermi doublet for the aldehyde C-H stretch,
provides strong evidence for the benzaldehyde moiety.

Experimental Protocol: IR Spectroscopy

o Sample Preparation: As 2-Allylbenzaldehyde is a liquid at room temperature, the spectrum
can be easily acquired by placing a single drop of the neat liquid directly onto the crystal of
an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared
between two salt plates (e.g., NaCl or KBr).

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Collect the spectrum over a range of 4000-600 cm~1. Co-add 16 to 32
scans to obtain a high-quality spectrum.

o Data Processing: Perform a background subtraction using a spectrum of the clean, empty
ATR crystal or air. The resulting interferogram is then Fourier-transformed to produce the
final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of
a molecule. For 2-Allylbenzaldehyde, Electron lonization (El) is a common technique that
generates a molecular ion and a series of characteristic fragment ions.

Expected Mass Spectrum Features:

e Molecular lon (M*'): A peak at m/z 146 corresponding to the molecular weight of C10H100,
confirming the elemental composition.[1]

o Key Fragmentation: The fragmentation pattern provides structural clues. The most likely
fragmentations involve the loss of stable neutral molecules or radicals.

Table 5: Predicted Major Fragment lons in the El Mass Spectrum of 2-Allylbenzaldehyde
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miz Proposed lon Structure Fragmentation Pathway
146 [C10H100]*" Molecular lon (M*’)

Loss of a hydrogen radical,
145 [M-H]*

often from the aldehyde.

a-cleavage with loss of the
117 [M-CHOJ* _

formyl radical (¢<CHO).

Loss of CHO followed by loss
115 [CoH7]* of Hz (common for aromatic

systems).

| 91 | [C7H7]* | Tropylium ion, a common rearrangement product from benzyl-type fragments. |

2-AIIbeenzaIde_hyde - «CHO [CoHo]*
[C10H100]* E—— m/z = 117
m/z = 146 _

Click to download full resolution via product page

Caption: Primary fragmentation pathway of 2-Allylbenzaldehyde.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of 2-Allylbenzaldehyde (~100 ppm) in a
volatile organic solvent such as dichloromethane or ethyl acetate.

 Instrumentation: Use a GC system coupled to a mass spectrometer with an Electron
lonization (EI) source.

o GC Separation: Inject 1 pL of the sample into the GC. Use a non-polar capillary column (e.g.,
DB-5ms). A typical temperature program would be: hold at 50°C for 2 minutes, then ramp to
250°C at 10°C/min.
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e MS Acquisition: The EIl source energy should be set to the standard 70 eV. Acquire mass
spectra over a scan range of m/z 40-300.

» Data Analysis: Identify the peak corresponding to 2-Allylbenzaldehyde in the total ion
chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion
and compare the fragmentation pattern with the expected values.[9]

Integrated Spectroscopic Workflow

In a real-world scenario, these techniques are used in a complementary fashion to build a self-
validating case for the structure and purity of a synthesized compound.

Synthesis & Purification

Synthesized Product

Spectroscopic Anal

1H & 3C NMR Analysis

Data Interpretation & Confirmation

Confirm MW = 146 Confirm C=0, CHO, Ar, Allyl Elucidate C-H Framework

Structure Confirmed:
2-Allylbenzaldehyde

Click to download full resolution via product page

Caption: Workflow for structural confirmation.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1595089?utm_src=pdf-body
https://arabjchem.org/content/184/2012/5/1/pdf/10.1016_j.arabjc.2010.08.002.pdf
https://www.benchchem.com/product/b1595089?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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